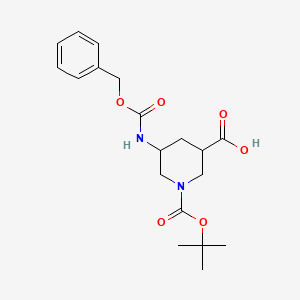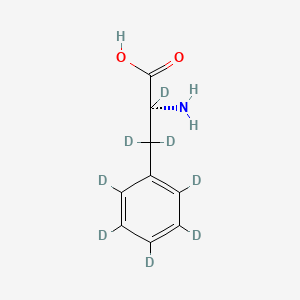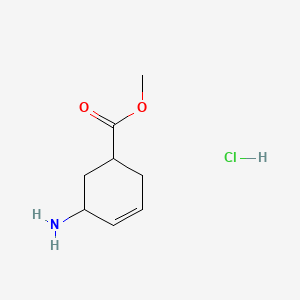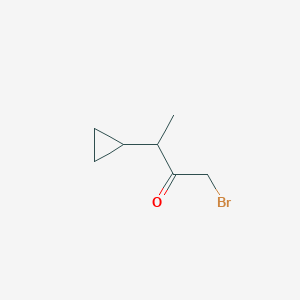
(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a Cbz-protected amino group and a Boc-protected carboxylic acid group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cbz-Amino Group: The amino group is introduced and protected using the Cbz (carbobenzyloxy) group. This step often involves the use of reagents such as benzyl chloroformate.
Boc Protection of the Carboxylic Acid: The carboxylic acid group is protected using the Boc (tert-butoxycarbonyl) group, typically through a reaction with di-tert-butyl dicarbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Deprotection Reactions: The Cbz and Boc protecting groups can be removed under specific conditions to yield the free amino and carboxylic acid groups.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Deprotection Reactions: Hydrogenation (for Cbz removal) and acidic conditions (for Boc removal) are commonly employed.
Coupling Reactions: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used in peptide synthesis.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid involves its role as an intermediate in various biochemical pathways. The compound’s protected amino and carboxylic acid groups allow for selective reactions, facilitating the synthesis of target molecules. Its molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-2-carboxylic Acid: Similar structure but with a different position of the carboxylic acid group.
(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-4-carboxylic Acid: Another positional isomer with the carboxylic acid group at the 4-position.
(3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-sulfonic Acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (3S,5R)-5-(Cbz-amino)-1-Boc-piperidine-3-carboxylic Acid lies in its specific stereochemistry and functional group protection, which make it a valuable intermediate for selective synthesis in organic and medicinal chemistry.
Eigenschaften
Molekularformel |
C19H26N2O6 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-14(16(22)23)9-15(11-21)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |
InChI-Schlüssel |
MJAGAIZKHLVFJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)

![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)

![6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12309330.png)

![8-(Prop-2-YN-1-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12309352.png)

